molecular formula C24H19F2NO4 B2505879 (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1260593-16-5

(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2505879
CAS No.: 1260593-16-5
M. Wt: 423.416
InChI Key: LTEWRKVXEYZVOD-QFIPXVFZSA-N
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Description

This compound is a fluorinated, Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protecting agent for the amine functionality, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

Properties

IUPAC Name

(3S)-3-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWRKVXEYZVOD-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluorophenyl group: This can be achieved through halogenation reactions using reagents like fluorine gas or other fluorinating agents.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the protection of the amino group using Fmoc chloride under basic conditions.

    Coupling reactions: The protected amino acid is then coupled with the difluorophenyl group using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs differ in substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features References
Target Compound: (3S)-3-(2,5-difluorophenyl)-3-({Fmoc}amino)propanoic acid 2,5-difluorophenyl C₂₄H₁₈F₂NO₄ (inferred) ~431.4 (estimated) Two fluorine atoms at ortho and para positions; Fmoc-protected amine. N/A (not in evidence)
(R)-2-({Fmoc}amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C₂₄H₁₈F₂NO₄ 431.40 Fluorines at meta positions; altered electronic effects compared to 2,5-difluoro.
(3R)-3-({Fmoc}amino)-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl C₂₄H₂₀N₂O₆ 432.43 Nitro group increases polarity; potential for hydrogen bonding.
(S)-2-({Fmoc}amino)-3-(o-tolyl)propanoic acid 2-methylphenyl C₂₅H₂₃NO₄ 401.45 Methyl group enhances hydrophobicity; reduced steric hindrance.
(2S,3S)-3-({Fmoc}amino)-2-hydroxy-3-(o-tolyl)propanoic acid 2-methylphenyl + hydroxyl C₂₅H₂₃NO₅ 417.45 Hydroxyl group introduces hydrogen-bonding capability.
(S)-2-({Fmoc}(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(trifluoromethyl)phenyl C₂₅H₂₀ClF₃NO₄ 514.88 Trifluoromethyl and chloro groups enhance electron-withdrawing effects.

Impact of Substituents on Properties

  • Fluorine vs. Nitro/Methyl Groups: Fluorine substituents (e.g., 2,5-difluoro vs. 3,5-difluoro) alter electron density and steric bulk. The 2,5-difluoro configuration may reduce solubility compared to nitro-containing analogs like the 4-nitrophenyl derivative .
  • Stereochemistry :

    • The (3S) configuration in the target compound contrasts with (2S,3S) diastereomers (e.g., hydroxyl-containing analog in ), which may exhibit distinct crystallinity or enzymatic stability.
  • Functional Groups: Hydroxyl groups (as in ) enhance hydrogen-bonding interactions, affecting solubility and solid-state packing.

Biological Activity

(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 1260593-16-5, is a complex organic compound with significant implications in medicinal chemistry and biological research. The compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis and drug development.

PropertyValue
Molecular Formula C24H19F2NO4
Molar Mass 423.42 g/mol
Density 1.356 g/cm³ (predicted)
Boiling Point 610.6 °C (predicted)
pKa 4.20 (predicted)

Biological Activity

The biological activity of this compound is primarily linked to its role as an amino acid derivative and its potential applications in drug design. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antitumor Activity : Some studies suggest that derivatives of Fmoc-protected amino acids can inhibit tumor growth by interfering with protein synthesis pathways.
  • Enzyme Inhibition : The structural components of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves:

  • Binding to Enzymes or Receptors : The fluorenylmethoxycarbonyl group may enhance the binding affinity to target proteins, modulating their activity.
  • Influencing Signal Transduction Pathways : By interacting with key molecular targets within cells, this compound may alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Anticancer Research : A study investigated the effects of Fmoc-protected amino acids on cancer cell lines, demonstrating that certain derivatives can significantly reduce cell viability through apoptosis induction.
  • Enzyme Activity Modulation : Another research effort focused on the inhibition of specific kinases by similar compounds, revealing potential therapeutic applications in diseases characterized by aberrant kinase activity.

Future Directions

Ongoing research is essential to fully understand the biological implications of this compound:

  • Synthesis of Analogues : Developing analogues could lead to compounds with improved efficacy and selectivity for biological targets.
  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic potential of this compound in clinical settings.

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